2-[(Diethylamino)methyl]cyclopentanone hydrochloride
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Overview
Description
2-[(Diethylamino)methyl]cyclopentanone hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyclopentanone core, which is substituted with a diethylamino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride typically involves the reaction of cyclopentanone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
2-[(Diethylamino)methyl]cyclopentanone hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, modulating their activity. The cyclopentanone core provides structural stability and facilitates the binding of the compound to its targets.
Comparison with Similar Compounds
- 2-[(Dimethylamino)methyl]cyclopentanone hydrochloride
- 2-[(Pyrrolidino)methyl]cyclopentanone hydrochloride
- 2-[(Morpholino)methyl]cyclopentanone hydrochloride
Comparison: 2-[(Diethylamino)methyl]cyclopentanone hydrochloride is unique due to its diethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the diethylamino group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(diethylaminomethyl)cyclopentan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAFMJGHNKNRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377771 |
Source
|
Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82343-79-1 |
Source
|
Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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